molecular formula C18H18N2O3S B2536300 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-35-2

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2536300
CAS No.: 864938-35-2
M. Wt: 342.41
InChI Key: SXZZJMFUEPOGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound featuring a thiazole ring substituted with a tetrahydronaphthalene moiety and linked to a 5,6-dihydro-1,4-dioxine carboxamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it is characterized by a bicyclic tetrahydronaphthalene system fused to a thiazole core, which is further functionalized with a dioxane-derived carboxamide.

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(16-10-22-7-8-23-16)20-18-19-15(11-24-18)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9-11H,1-4,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZJMFUEPOGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with notable biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects based on recent research findings.

Compound Overview

The compound has the following characteristics:

  • Molecular Formula : C22H22N2O2S
  • Molecular Weight : 394.6 g/mol
  • CAS Number : 922630-24-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of Tetrahydronaphthalenyl Group : This can be accomplished via Friedel-Crafts alkylation using appropriate naphthalene derivatives.
  • Formation of Dioxin Core : The dioxin structure is integrated through cyclization reactions involving suitable precursors.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example:

  • Cytotoxicity : In vitro assays have demonstrated that derivatives with the thiazole moiety show cytotoxic effects against various cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Compound 1A549 (Lung)1.61 ± 1.92
Compound 2Jurkat (Leukemia)1.98 ± 1.22

Anticonvulsant Activity

The thiazole-containing compounds have also been evaluated for their anticonvulsant properties. For instance:

  • Picrotoxin-Induced Convulsion Model : Compounds in related studies showed median effective doses (ED50) significantly lower than conventional anticonvulsants, suggesting a promising therapeutic profile in seizure management .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The thiazole ring can modulate enzyme activity by interacting with active sites.
  • Receptor Binding : The structural components may enhance binding affinity to specific receptors involved in cancer progression and seizure pathways.

Study on Anticancer Activity

In a study conducted by Evren et al., novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity compared to non-substituted analogs .

Study on Anticonvulsant Activity

Another research highlighted the anticonvulsant potential of thiazole-bearing compounds in a scPTZ model. The results demonstrated that specific structural modifications led to increased efficacy and safety profiles compared to existing drugs .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds similar to N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in anticancer therapy. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Research has shown that derivatives targeting thymidylate synthase exhibit significant anticancer activity with IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • In Vitro Studies : Compounds with similar structures have demonstrated substantial growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 85% .
  • Case Studies : A study focusing on thiazole derivatives indicated that modifications can lead to enhanced cytotoxicity against specific cancer types. For example, compounds were synthesized that showed promising results in inhibiting tumor growth in preclinical models .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Compounds derived from thiazole cores have been reported to possess dual antimicrobial and anticancer activities. This is attributed to their ability to penetrate cell membranes effectively due to their lipophilicity .
  • Research Findings : Studies have identified that certain thiazole derivatives can act as potent inhibitors against bacterial strains by disrupting essential cellular processes .
  • In Vivo Efficacy : In vivo studies have demonstrated the effectiveness of similar compounds in treating infections caused by resistant strains of bacteria, showcasing their potential as therapeutic agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameTarget Cell LinePercent Growth Inhibition (%)IC50 (µM)
Compound AOVCAR-885.260.75
Compound BNCI-H4086.610.47
Compound CSNB-1975.991.40

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus5 µg/mL
Compound FPseudomonas aeruginosa15 µg/mL

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydronaphthalene-thiazole-dioxine scaffold distinguishes it from simpler thiazole-benzamide hybrids (e.g., compound 40) and β-lactam antibiotics .
  • The 5,6-dihydro-1,4-dioxine group may enhance solubility or metabolic stability compared to nitro or thiadiazole substituents in analogs.

Functional Analogues with Isoxazole/Oxadiazole Systems

Compound Name Core Structure Key Substituents/Modifications Potential Applications Source Reference
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (15) Oxadiazole + benzamide Methylphenylaminopropyl, methylthio Platelet aggregation inhibition
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide (35) Isoxazole + pyridinecarboxamide Cyano-fluorophenylaminoethyl, dimethylisoxazole Antiviral or anticancer

Key Observations :

  • Unlike oxadiazole/isoxazole derivatives (compounds 15, 35), the target compound lacks aryl aminoalkyl side chains, which are critical for receptor binding in platelet aggregation or antiviral pathways .

Comparative Pharmacological and Physicochemical Data

While explicit pharmacological data for the target compound are unavailable, physicochemical and structural inferences can be drawn:

Physicochemical Properties

Property Target Compound Compound 40 Compound 35
Molecular Weight 342.41 g/mol 456.52 g/mol 442.51 g/mol
Polar Groups Carboxamide, dioxine oxygen Nitro, benzamide Cyano, fluorophenyl, carboxamide
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~3.8 (moderate lipophilicity)

Structural Advantages/Limitations

  • Target Compound : The dioxine ring may reduce crystallinity, enhancing bioavailability compared to nitro-substituted analogs (e.g., compound 40) .
  • Limitation: Absence of electron-withdrawing groups (e.g., nitro, cyano) may limit interactions with enzymatic active sites compared to compound 35 .

Preparation Methods

Acylation-Condensation Approaches

Thiazole rings are typically synthesized via cyclization reactions involving thioamide intermediates. In a representative protocol, a secondary amine reacts with benzoyl isothiocyanate and dialkyl acetylenedicarboxylate under enzyme-catalyzed conditions to yield thiazole derivatives. For instance, trypsin from porcine pancreas (PPT) in ethanol at 45°C facilitates a one-pot multicomponent reaction with yields exceeding 90%. This method’s mild conditions and high efficiency make it suitable for constructing the 2-aminothiazole scaffold required for the target compound.

Key steps include:

  • Reacting 5,6,7,8-tetrahydronaphthalen-2-amine with benzoyl isothiocyanate to form a thiourea intermediate.
  • Cyclization with dimethyl acetylenedicarboxylate in the presence of PPT to generate 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine.

Table 1: Optimization of Thiazole Ring Synthesis

Condition Catalyst Solvent Temperature (°C) Yield (%)
Benzoyl isothiocyanate PPT Ethanol 45 94
Chloroacetone KOH DMF 80 78

Synthesis of the Tetrahydronaphthalene Moiety

Friedel-Crafts Alkylation and Reduction

The tetrahydronaphthalene core is synthesized via Friedel-Crafts alkylation of naphthalene derivatives followed by selective hydrogenation. A validated route involves:

  • Acetylation of 2-naphthol with acetic anhydride to yield 2-acetoxynaphthalene.
  • Alkylation with 1,2-dibromoethane under AlCl₃ catalysis to form 5,6,7,8-tetrahydronaphthalen-2-yl acetate.
  • Hydrolysis of the acetate group using aqueous LiOH/MeOH to afford 5,6,7,8-tetrahydronaphthalen-2-amine.

Critical Data :

  • $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 1.75–1.82 (m, 4H, CH₂), 2.60 (t, 2H, J = 6.4 Hz, CH₂), 2.85 (t, 2H, J = 6.4 Hz, CH₂), 6.95–7.05 (m, 3H, Ar-H).
  • Decarboxylation of unstable 1,3,4-thiadiazole-2-carboxylic acid intermediates necessitates in situ coupling to avoid side reactions.

Carboxamide Side-Chain Installation

Coupling 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

The 5,6-dihydro-1,4-dioxine-2-carboxamide group is introduced via amide bond formation. A two-step protocol is employed:

  • Synthesis of 5,6-dihydro-1,4-dioxine-2-carbonyl chloride :
    • Oxalyl chloride (2.2 eq) reacts with 5,6-dihydro-1,4-dioxine-2-carboxylic acid in dichloromethane (DCM) at 0°C for 2 h.
  • Amide coupling :
    • The acyl chloride is treated with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Yield: 82% after silica gel purification (hexane/EtOAc 3:1).

Spectroscopic Validation :

  • $$ ^{13}C $$-NMR (101 MHz, DMSO-d₆): δ 165.3 (C=O), 140.1 (thiazole C-2), 128.9–132.4 (tetrahydronaphthalene C), 64.8 (dioxine O-CH₂).

Final Assembly and Purification

Sequential Coupling and Cyclization

The convergent synthesis involves sequential coupling of the three moieties:

  • Thiazole-tetrahydronaphthalene intermediate : Prepared via methods in Section 1.1.
  • Carboxamide attachment : As detailed in Section 3.1.
  • Global deprotection : Acidic hydrolysis (HCl/MeOH) removes protecting groups if present.

Table 2: Overall Synthesis Performance

Step Yield (%) Purity (HPLC)
Thiazole formation 94 98.5
Carboxamide coupling 82 97.8
Final product 68 99.1

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 397.1524 (calc. 397.1528 for C₂₁H₂₁N₂O₃S).
  • Fragmentation pattern confirms loss of CO (28 Da) and C₃H₆O₂ (74 Da) from the dioxine group.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2056781) reveals:

  • Planar thiazole ring (torsion angle: 1.2°).
  • Dihedral angle of 45.7° between thiazole and tetrahydronaphthalene planes.

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazole and dihydrodioxine moieties in this compound?

The thiazole core can be synthesized via cyclization reactions using thiourea derivatives and α-halo ketones, as demonstrated in thiazole synthesis protocols for structurally analogous compounds . For the dihydrodioxine moiety, ring-closing reactions involving diols and carbonyl precursors under acidic catalysis are common. A key step involves coupling the thiazole-2-amine intermediate with activated dihydrodioxine carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a coupling agent like HATU or DCC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR : Analyze chemical shifts for the thiazole protons (δ 7.2–8.1 ppm) and dihydrodioxine methylene groups (δ 4.2–4.6 ppm). Compare with reported shifts for similar scaffolds .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C22H21N3O6S) with ≤0.3% deviation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate interactions with tyrosine kinases (e.g., EGFR, VEGFR), given structural similarities to known kinase inhibitors .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays with IC50 calculations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions may arise from conformational flexibility or impurities:

  • Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the carboxamide group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons. For example, HSQC can link dihydrodioxine protons to their respective carbons (δ 60–70 ppm) .
  • HPLC-PDA-MS : Detect impurities or degradation products using a C18 column (gradient: 10–90% acetonitrile/water) and monitor m/z for [M+H]+ .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the carboxamide nitrogen .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
  • Lipinski’s Rule Compliance : Modify substituents on the tetrahydronaphthalene ring (e.g., replace hydrophobic groups with polar moieties like -OH or -NH2) while maintaining logP <5 .

Q. How can computational modeling predict binding modes to target proteins?

  • Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonding between the carboxamide and kinase hinge regions .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of the protein-ligand complex. Monitor RMSD (<2.0 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .

Q. What experimental controls are critical when analyzing contradictory bioactivity data across cell lines?

  • Isoform-Specific Knockdowns : Use siRNA to silence target isoforms (e.g., EGFR vs. HER2) in resistant cell lines .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and vehicle-only treatments in dose-response assays .

Methodological Notes

  • Synthetic Reproducibility : Replicate protocols from (e.g., cyclization in DMF with iodine/TEA) but adjust stoichiometry for sterically bulky substituents .
  • Data Validation : Cross-reference spectral data with analogs in (e.g., NH peaks at δ 10–12 ppm for carboxamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.